molecular formula C18H19N5O2 B2590701 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- CAS No. 309735-28-2

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-

Cat. No. B2590701
CAS RN: 309735-28-2
M. Wt: 337.383
InChI Key: XPHVTUVWWGUPMZ-UHFFFAOYSA-N
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Description

The compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” is a heterocyclic compound . It is related to pyrazolopyrimidine, a fused nitrogen-containing heterocyclic ring system, which is considered a privileged core skeleton in biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized, and evaluated for their anticancer activity .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the use of ultrasonic irradiation method effectively shortens the reaction time and increases the yield compared to the conventional method .

Mechanism of Action

Target of Action

The primary target of the compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” is the enzyme PDE1 . This enzyme plays a crucial role in regulating intracellular levels of cyclic nucleotides, which are key secondary messengers in various cellular processes .

Mode of Action

The compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” acts as an inhibitor of PDE1 . By inhibiting this enzyme, the compound increases the intracellular levels of cyclic nucleotides, leading to the modulation of various cellular processes .

Biochemical Pathways

The compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” affects the cyclic nucleotide signaling pathway . By inhibiting PDE1, it increases the levels of cyclic nucleotides, which can then activate protein kinases. These kinases phosphorylate specific target proteins, leading to changes in their activity and thus affecting various downstream cellular processes .

Pharmacokinetics

The compound’s effectiveness as a pde1 inhibitor suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The inhibition of PDE1 by the compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” leads to an increase in intracellular levels of cyclic nucleotides . This can result in a variety of cellular effects, depending on the specific cell type and the particular proteins that are phosphorylated as a result of increased protein kinase activity .

Action Environment

The action of the compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” can be influenced by various environmental factors. For example, the presence of other molecules that can bind to PDE1 may affect the compound’s ability to inhibit this enzyme . Additionally, factors that affect the compound’s stability, such as pH and temperature, could also influence its efficacy .

properties

IUPAC Name

5-(2-oxo-2-piperidin-1-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-16(21-9-5-2-6-10-21)12-22-13-19-17-15(18(22)25)11-20-23(17)14-7-3-1-4-8-14/h1,3-4,7-8,11,13H,2,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHVTUVWWGUPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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